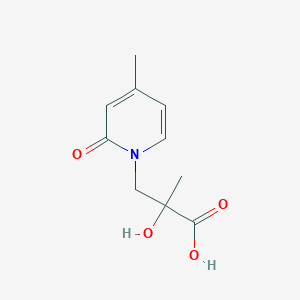

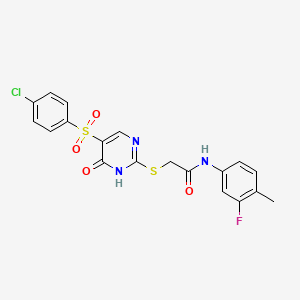

![molecular formula C16H12N6O B3000335 (E)-4-((2-([1,2,4]triazolo[3,4-a]phthalazin-6-yl)hydrazono)methyl)phenol CAS No. 487038-48-2](/img/structure/B3000335.png)

(E)-4-((2-([1,2,4]triazolo[3,4-a]phthalazin-6-yl)hydrazono)methyl)phenol

説明

(E)-4-((2-([1,2,4]triazolo[3,4-a]phthalazin-6-yl)hydrazono)methyl)phenol is a useful research compound. Its molecular formula is C16H12N6O and its molecular weight is 304.313. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Synthesis and Derivatives

- The compound is used in synthesizing a range of derivatives like substituted 6-(1H-benzimidazol-2-yl)-[1,2,4]triazolo[3,4-a]phthalazine with various substituents like alkyl and aryl groups. These derivatives are obtained using methods like condensations with dicarboxylic acids or methylation reactions (Wasfy, 2003).

Anticancer and Antimicrobial Activity

- N-aryl substituted phenyl acetamide analogs of this compound, synthesized via Suzuki Coupling, have shown inhibition activity against HCT 116 cancer cell line and also screened for antimicrobial activities (Kumar et al., 2019).

- Similarly, other derivatives like 6-alkoxy(phenoxy)-[1,2,4]triazolo[3,4-a]phthalazine-3-amine have been synthesized and found to have potent anti-inflammatory activity, with some derivatives showing higher efficacy than standard drugs like Ibuprofen (Sun et al., 2010).

Chemosensor Applications

- A phthalazin-hydrazone based fluorescent chemosensor derived from this compound has been developed for detecting Hg2+ ions. It has shown high selectivity and sensitivity, useful in fluorescence imaging experiments for detecting intracellular Hg2+ in human cervical cancer HeLa cells (Mahajan et al., 2015).

Voltage-Gated K+ Channel Targeting

- Some 3-aryl-6-(N-methylpiperazin)-1,2,4-triazolo[3,4-a]phthalazines have been synthesized and identified as potential anticancer agents that act as K+ channel inhibitors in cancer models. These compounds, synthesized through copper-catalyzed procedures, show significant biological responses against various cancer cells (Romero et al., 2020).

Nuclear Factor-κB Inhibition

- Novel 6-phenoxy-[1,2,4]triazolo[3,4-a]phthalazine-3-carboxamide derivatives were synthesized to act as potent anti-inflammatory agents by inhibiting nuclear factor-κB activation. Some compounds showed prominent anti-inflammatory activity and low cellular toxicity, proving effective in vivo as well (Liu et al., 2016).

Positive Inotropic Agents

- Derivatives of this compound were synthesized and evaluated for positive inotropic activity. They showed better in vitro activity than existing drugs, suggesting potential as new therapeutic agents for cardiac conditions (Wu et al., 2013).

作用機序

Target of Action

Compounds with similar structures, such as 1,2,4-triazolo derivatives, are known to interact with a variety of enzymes and receptors . They show versatile biological activities and are present as a central structural component in a number of drug classes .

Mode of Action

It’s worth noting that similar compounds, such as 1,2,4-triazolo derivatives, are capable of binding in the biological system with a variety of enzymes and receptors . This suggests that the compound might interact with its targets in a similar manner, leading to changes in cellular functions.

Biochemical Pathways

Compounds with similar structures have been found to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, enzyme inhibitors (carbonic anhydrase inhibitors, cholinesterase inhibitors, alkaline phosphatase inhibitors, anti-lipase activity, and aromatase inhibitors) and antitubercular agents . This suggests that the compound might affect multiple biochemical pathways, leading to a range of downstream effects.

Pharmacokinetics

In silico pharmacokinetic and molecular modeling studies have been summarized for similar compounds . These studies can provide insights into the compound’s bioavailability and pharmacokinetic properties.

Result of Action

Given the diverse pharmacological activities of similar compounds , it can be inferred that the compound might have a broad range of effects at the molecular and cellular levels.

Action Environment

It’s worth noting that the efficacy and stability of similar compounds can be influenced by factors such as ph, temperature, and the presence of other substances .

特性

IUPAC Name |

4-[(E)-([1,2,4]triazolo[3,4-a]phthalazin-6-ylhydrazinylidene)methyl]phenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12N6O/c23-12-7-5-11(6-8-12)9-17-19-15-13-3-1-2-4-14(13)16-20-18-10-22(16)21-15/h1-10,23H,(H,19,21)/b17-9+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBNJAHDNGMXYCP-RQZCQDPDSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=NN3C2=NN=C3)NN=CC4=CC=C(C=C4)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(=NN3C2=NN=C3)N/N=C/C4=CC=C(C=C4)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12N6O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501333318 | |

| Record name | 4-[(E)-([1,2,4]triazolo[3,4-a]phthalazin-6-ylhydrazinylidene)methyl]phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501333318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

1.7 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26726204 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

487038-48-2 | |

| Record name | 4-[(E)-([1,2,4]triazolo[3,4-a]phthalazin-6-ylhydrazinylidene)methyl]phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501333318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)-N-(4-phenylbutan-2-yl)butanamide](/img/structure/B3000260.png)

![Methyl 2-(ethylthio)-7-methyl-5-(5-methylfuran-2-yl)-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B3000262.png)

![N-(4-chlorophenethyl)-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide](/img/structure/B3000265.png)

![Isobutyl 2-({[5-chloro-2-(methylthio)pyrimidin-4-yl]carbonyl}amino)-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B3000270.png)

![tert-butyl [2-oxo-5-(piperidin-1-ylsulfonyl)pyridin-1(2H)-yl]acetate](/img/structure/B3000272.png)